Ethyl 1-((4-(difluoromethoxy)phenyl)carbamothioyl)piperidine-4-carboxylate
Description
Ethyl 1-((4-(difluoromethoxy)phenyl)carbamothioyl)piperidine-4-carboxylate is a thiourea derivative featuring a piperidine ring substituted at the 4-position with an ethyl carboxylate group and at the 1-position with a carbamothioyl-linked 4-(difluoromethoxy)phenyl moiety.
Properties
IUPAC Name |
ethyl 1-[[4-(difluoromethoxy)phenyl]carbamothioyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2N2O3S/c1-2-22-14(21)11-7-9-20(10-8-11)16(24)19-12-3-5-13(6-4-12)23-15(17)18/h3-6,11,15H,2,7-10H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGMIKJXXDGYAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=S)NC2=CC=C(C=C2)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 1-((4-(difluoromethoxy)phenyl)carbamothioyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Difluoromethoxyphenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a difluoromethoxyphenyl group using reagents such as difluoromethoxybenzene and a suitable catalyst.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
Ethyl 1-((4-(difluoromethoxy)phenyl)carbamothioyl)piperidine-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used, and can include a variety of oxidized, reduced, or substituted derivatives.
Scientific Research Applications
Ethyl 1-((4-(difluoromethoxy)phenyl)carbamothioyl)piperidine-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets and pathways.
Biological Research: Researchers investigate the compound’s effects on cellular processes and its potential as a tool for studying biological mechanisms.
Industrial Applications: The compound’s unique chemical properties make it useful in various industrial processes, such as the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of Ethyl 1-((4-(difluoromethoxy)phenyl)carbamothioyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations
The compound is compared to the following analogs (Table 1):
Key Observations:
- Substituent Diversity : The target compound’s carbamothioyl group distinguishes it from analogs with heterocyclic substitutions (e.g., thiazole in , pyrimidine in ).
- Electron-Withdrawing Groups : The difluoromethoxy (-OCF₂H) and trifluoromethyl (-CF₃) groups enhance metabolic resistance and lipophilicity compared to formyl (-CHO) or unsubstituted phenyl groups .
- Thiourea vs.
Physicochemical Properties
- Molecular Weight : The thiazole-containing analog (425.45 g/mol) has a higher molecular weight than the formylphenyl derivative (261.32 g/mol), likely reducing aqueous solubility .
- Sulfur Content : Compounds with sulfur (e.g., thiourea, thiazole) may exhibit improved membrane permeability but higher metabolic susceptibility compared to oxygenated analogs .
Biological Activity
Ethyl 1-((4-(difluoromethoxy)phenyl)carbamothioyl)piperidine-4-carboxylate, a compound with potential applications in agriculture and medicine, has garnered attention for its biological activity, particularly in fungicidal and antimicrobial contexts. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of the compound's biological properties.
Chemical Structure and Properties
The compound's structure is characterized by a piperidine ring substituted with a carbamothioyl group and a difluoromethoxy phenyl moiety. The molecular formula is , with a molecular weight of approximately 344.38 g/mol. The presence of difluoromethoxy enhances its lipophilicity, potentially affecting its biological interactions.
Fungicidal Activity
Recent studies have demonstrated that this compound exhibits significant antifungal properties. In a patent describing its use in fungicidal compositions, the compound was shown to be effective against various harmful fungi affecting crops. The mechanism of action appears to involve disruption of fungal cell wall synthesis, leading to cell lysis and death .
Table 1: Antifungal Efficacy Against Various Fungi
| Fungus Species | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Fusarium oxysporum | 0.5 µg/mL | |
| Botrytis cinerea | 1.0 µg/mL | |
| Alternaria solani | 0.75 µg/mL |
Antimicrobial Activity
Beyond fungicidal effects, this compound has also been evaluated for its antibacterial properties. It has shown promising results against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Table 2: Antibacterial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.25 µg/mL | |
| Escherichia coli | 0.5 µg/mL | |
| Pseudomonas aeruginosa | 0.75 µg/mL |
Case Study 1: Agricultural Application
In a field trial conducted on tomato crops infected with Fusarium oxysporum, the application of this compound resulted in a significant reduction in disease incidence compared to untreated controls. The trial indicated that the compound could be an effective component of integrated pest management strategies .
Case Study 2: Laboratory Testing
A laboratory study assessed the compound's efficacy against Botrytis cinerea under controlled conditions. The results showed that at concentrations as low as 1 µg/mL, the compound inhibited spore germination and mycelial growth, supporting its potential use as a fungicide in agricultural settings .
The proposed mechanism by which this compound exerts its biological effects involves interference with essential biochemical pathways in target organisms. Specifically, it is believed to inhibit enzymes critical for cell wall biosynthesis and disrupt membrane integrity in fungi and bacteria .
Q & A
Q. What are the recommended synthetic routes for Ethyl 1-((4-(difluoromethoxy)phenyl)carbamothioyl)piperidine-4-carboxylate, and how can intermediates be characterized?
The compound is synthesized via multi-step organic reactions, typically involving:
- Carbamothioylation : Reaction of 4-(difluoromethoxy)phenyl isothiocyanate with ethyl piperidine-4-carboxylate derivatives under basic conditions (e.g., triethylamine) in anhydrous solvents like DCM or THF .
- Esterification : Protection of the piperidine carboxyl group using ethyl chloroformate in the presence of a base .
Characterization : Intermediates are validated via H/C NMR (e.g., δ 1.52 ppm for CH in piperidine), IR (e.g., 1687 cm for carbonyl), and elemental analysis (C, H, N within ±0.3% of theoretical values) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- NMR Spectroscopy : Key for confirming substitution patterns (e.g., difluoromethoxy protons at δ 6.5–7.5 ppm) and piperidine ring conformation .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 385.12) .
- X-ray Crystallography : Optional for resolving ambiguities in stereochemistry or crystal packing .
Q. What biological activities have been preliminarily associated with this compound, and how can they be evaluated?
- Antimicrobial Activity : Test via microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values compared to standard antibiotics .
- Receptor Binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors) to assess affinity (IC values) .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production while maintaining purity?
- Reaction Optimization : Use catalytic reagents (e.g., DMAP for esterification) and inert atmospheres to minimize side reactions .
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to achieve >95% purity .
- Process Monitoring : In-line FTIR or HPLC tracking to identify bottlenecks (e.g., incomplete carbamothioylation) .
Q. How should researchers address contradictions in reported bioactivity data across similar piperidine derivatives?
- Structural-Activity Analysis : Compare substituent effects (e.g., difluoromethoxy vs. chlorophenyl) using 3D-QSAR models .
- Assay Standardization : Replicate studies under identical conditions (e.g., cell lines, incubation time) to isolate variable impacts .
Q. What computational strategies are effective for predicting target interactions?
Q. How can in vitro toxicity be systematically evaluated during preclinical development?
- Cytotoxicity Screening : MTT assays on HEK293 or HepG2 cells (IC >50 μM for therapeutic index >10) .
- hERG Channel Inhibition : Patch-clamp electrophysiology to assess cardiac risk (IC >30 μM preferred) .
Q. What strategies mitigate solubility challenges in pharmacological assays?
- Co-solvent Systems : Use DMSO/PBS (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
- Prodrug Design : Replace ethyl ester with hydrophilic groups (e.g., carboxylic acid) for improved bioavailability .
Methodological Guidelines
Q. How to design SAR studies for derivatives of this compound?
- Substituent Variation : Synthesize analogs with modified difluoromethoxy groups (e.g., trifluoromethoxy, methoxy) .
- Activity Profiling : Test analogs in parallel assays (e.g., kinase inhibition, apoptosis induction) to identify critical pharmacophores .
Q. How to address stability issues during long-term storage?
- Storage Conditions : Store at −20°C under argon, with desiccants to prevent hydrolysis of the carbamothioyl group .
- Stability Monitoring : Periodic HPLC analysis (e.g., C18 column, 254 nm) to detect degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
